Endoxifen mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

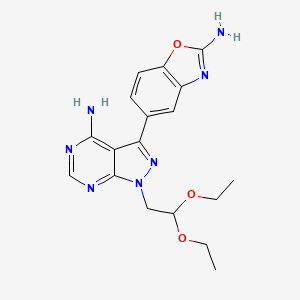

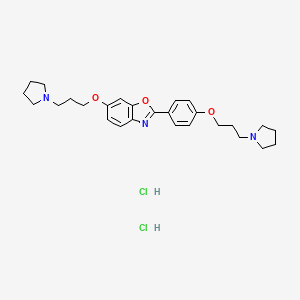

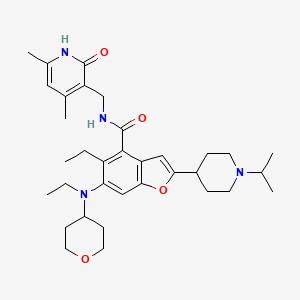

Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is a chemical that is under development for estrogen receptor-positive breast cancer. It is also being evaluated as an antipsychotic for treatment of mania and other psychotic disorders. Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant). The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce afimoxifene (4-hydroxytamoxifen) and endoxifen.

Scientific Research Applications

Endoxifen's Molecular Mechanisms and Anti-Estrogenic Effects

Endoxifen, a metabolite of tamoxifen, exhibits potent anti-estrogenic properties. It has distinct mechanisms of action compared to other anti-estrogens, impacting gene expression and cellular pathways differently. High concentrations of endoxifen can induce cell cycle arrest and apoptosis markers, suggesting a concentration-dependent impact on breast cancer suppression (Hawse et al., 2013).

Pre-Clinical Studies and Drug Development

Development of Endoxifen as a Breast Cancer Therapy

Research has highlighted the therapeutic potential of endoxifen. Pre-clinical studies confirm its efficacy in inhibiting tumor growth, suggesting its role as a cornerstone in breast cancer therapy (Ahmad et al., 2010). Another study emphasizes its safe and tolerable nature, alongside its rapid absorption and systemic availability, establishing a solid foundation for its use in human subjects (Ahmad et al., 2010).

Drug Delivery and Formulation

Transdermal Delivery of Endoxifen

Innovations in drug delivery mechanisms are crucial. A study introduces a miniaturized flow-through cell for in vitro skin permeation studies of endoxifen, demonstrating its utility in evaluating transdermal delivery systems. This method can be pivotal in pre-formulation studies for new drug entities like endoxifen (Mah et al., 2013).

Impacts on Bone and Musculoskeletal System

Effects on Bone and Muscle

Endoxifen's influence extends beyond its anti-cancer properties. Studies indicate that endoxifen can positively impact bone health, potentially offering benefits for postmenopausal breast cancer patients. However, it's essential to monitor its effects on muscle function and potential musculoskeletal side effects to ensure comprehensive patient care (Gingery et al., 2014); (Wright et al., 2018).

Analytical Characterization and Quality Control

Isomeric Configuration and Impurity Profiling

Analytical methods play a crucial role in ensuring the quality and efficacy of pharmaceuticals. Research has focused on characterizing the isomeric configuration of endoxifen and its impurities, providing a foundation for quality control and pre-clinical studies (Elkins et al., 2014).

Polyamine Pathway and Gene Expression

Interaction with the Polyamine Pathway

The polyamine pathway is essential for cell proliferation and survival. Endoxifen's ability to interfere with this pathway in breast cancer cells suggests a multifaceted mechanism of action, providing insights into its anti-estrogenic effects and potential as a therapeutic agent (Thomas et al., 2016).

Properties

| 1032008-71-1 | |

Molecular Formula |

C26H31NO5S |

Molecular Weight |

469.596 |

IUPAC Name |

4-[(Z)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol mesylate |

InChI |

InChI=1S/C25H27NO2.CH4O3S/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;1-5(2,3)4/h4-16,26-27H,3,17-18H2,1-2H3;1H3,(H,2,3,4)/b25-24-; |

InChI Key |

NZSNFFJPXQBVFG-BJFQDICYSA-N |

SMILES |

OC1=CC=C(/C(C2=CC=C(OCCNC)C=C2)=C(C3=CC=CC=C3)\CC)C=C1.OS(=O)(C)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Endoxifen HCl; Endoxifen hydrochloride; Z-Endoxifen HCl; 4-Hydroxy-N-desmethyltamoxifen; N-Desmethyl-4-hydroxytamoxifen; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)